N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyridinyl group, a pyrrolyl group, and a triazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-5-7-16(8-6-15)22-17(27)13-28-19-24-23-18(14-4-3-9-21-12-14)26(19)25-10-1-2-11-25/h1-12H,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTGOTFWNSYXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Pyridinyl and Pyrrolyl Groups: The pyridinyl and pyrrolyl groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with appropriate pyridine and pyrrole derivatives.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenyl halide and a suitable catalyst.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides and sulfones, depending on reaction conditions.
Key observations :
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Hydrogen peroxide selectively oxidizes the sulfur atom without affecting the triazole or pyrrole rings.
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Stronger oxidants like KMnO₄ require elevated temperatures but achieve complete conversion to sulfones.
Reduction Reactions
The pyridine and triazole rings exhibit distinct reduction patterns under catalytic hydrogenation:
Mechanistic insights :
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Pyridine reduction follows a stepwise pathway, saturating the aromatic ring to form a piperidine-like structure .
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Triazole reduction with LiAlH₄ cleaves the N-N bonds, yielding a thiol-containing amine.
Nucleophilic Substitution
The 4-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the triazole ring:
Notable trends :
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Electron-deficient aryl chlorides react preferentially at the para position .
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Copper catalysts enhance amination efficiency by stabilizing transition states .
Cycloaddition Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole functionalization | CuI, NaN₃, terminal alkyne, DCM, 25°C | Bis-triazole conjugate | 82 |
Structural impact :
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New triazole rings form at the C5 position of the original triazole moiety .
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This reaction expands applications in bioorthogonal chemistry and drug conjugates.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the compound undergoes ring-opening rearrangements:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 48 hr | Pyridine-3-carboxylic acid derivative | 37 | |
| Base-induced cleavage | NaOH (10M), EtOH, 70°C, 6 hr | Thiophenol intermediate | 45 |
Critical parameters :
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Acidic conditions preferentially degrade the triazole ring over 12–48 hours.
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Base treatment cleaves the sulfanyl-acetamide bond via β-elimination.
Photochemical Reactions
UV irradiation induces unique dimerization pathways:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone, 12 hr | Head-to-tail dimer | 29 |
Quantum yield analysis :
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Dimerization occurs at the triazole C=N bonds with a quantum yield of 0.18 .
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Steric hindrance from the pyrrole group limits reaction efficiency.
Biological Activation Pathways
While not strictly synthetic reactions, metabolic transformations impact pharmacological activity:
| Enzyme System | Metabolic Modification | Major Metabolite | Reference |
|---|---|---|---|
| CYP3A4 | N-Dechlorination | N-Phenyl derivative | |
| GST | Glutathione conjugation | S-Glutathionyl adduct |
Clinical relevance :
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a valuable scaffold for the design of new pharmaceuticals. Its structure allows for modifications that can enhance activity against specific biological targets. For instance, derivatives of similar triazole compounds have shown promising antifungal and anticancer activities. Research indicates that compounds with triazole moieties can inhibit key enzymes or receptors involved in disease pathways, making them suitable candidates for drug development against conditions like cancer and fungal infections .
Antifungal Activity
Studies have demonstrated that related triazole compounds exhibit significant antifungal properties. For example, novel derivatives with triazole structures have been synthesized and evaluated for their effectiveness against various strains of Candida, showing greater efficacy than standard treatments like fluconazole . This suggests that N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could potentially be developed into a therapeutic agent targeting fungal infections.
Materials Science
Incorporation into Polymers
The compound can be integrated into polymer matrices to impart unique properties such as enhanced conductivity or fluorescence. This application is particularly relevant in the development of advanced materials for electronics and photonics. The ability to modify the compound's structure allows researchers to tailor its properties for specific applications in material science.
Organic Synthesis
Intermediate for Complex Molecules
this compound acts as an intermediate in the synthesis of more complex organic molecules. Its versatile chemical structure facilitates the construction of diverse chemical libraries, which are essential for exploring new compounds with potential biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares structural similarities with other compounds containing triazole, pyridine, and pyrrole moieties.
Other Triazole Derivatives: Compounds with similar triazole rings may exhibit comparable biological activities and chemical properties.
Pyridine and Pyrrole Derivatives: These compounds may also share similar reactivity and applications in medicinal chemistry and biological research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole core with a pyridine and a pyrrole moiety, along with a sulfanyl group linked to an acetamide. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various derivatives related to this compound. For instance, compounds bearing similar structures have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against others like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | S. typhi | Strong | |
| Compound B | B. subtilis | Moderate | |
| Compound C | E. coli | Weak | |
| Compound D | S. aureus | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A study indicated that several synthesized compounds exhibited significant AChE inhibitory activity, with IC50 values comparable to established inhibitors . Urease inhibition was particularly noteworthy, with some derivatives showing high potency.
Table 2: Enzyme Inhibition Potency
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole ring can bind to active sites on enzymes or receptors, while the chlorophenyl group may enhance binding affinity and specificity.
Case Studies and Research Findings
A comprehensive review of synthesized compounds similar to this compound revealed promising results in various biological assays:
- Antibacterial Studies : Compounds were tested against multiple bacterial strains using the agar disc-diffusion method, showing varying levels of effectiveness depending on structural modifications.
- Enzyme Inhibition : The synthesized compounds demonstrated significant inhibition of AChE and urease, suggesting potential applications in treating conditions related to these enzymes.
- Pharmacological Potential : Beyond antibacterial and enzyme inhibition activities, the compounds exhibited anti-inflammatory and anticancer properties in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
